

Adjusting RO27-3225 treatment window for therapeutic effect

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Compound of Interest

Compound Name: RO27-3225

Cat. No.: B15620705

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Technical Support Center: RO27-3225

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **RO27-3225**, a selective melanocortin 4 receptor (MC4R) agonist. The information provided is intended to assist in optimizing experimental design and addressing potential challenges during in vivo and in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is **RO27-3225** and what is its primary mechanism of action?

RO27-3225 is a potent and selective agonist for the melanocortin 4 receptor (MC4R), with an EC₅₀ of 1 nM for MC4R.^[1] It demonstrates approximately 30-fold selectivity for MC4R over the melanocortin 3 receptor (MC3R).^{[1][2]} The therapeutic effects of **RO27-3225** are largely attributed to its neuroprotective and anti-inflammatory properties.^[1] Its mechanism of action involves the activation of MC4R, which can lead to the inhibition of inflammatory pathways and a reduction in neuronal cell death in various neurological disease models.^{[3][4]}

Q2: In what experimental models has **RO27-3225** shown therapeutic effects?

RO27-3225 has demonstrated beneficial effects in a range of preclinical models, including:

- Intracerebral Hemorrhage (ICH): It reduces neuroinflammation, brain edema, and neuronal pyroptosis, leading to improved neurobehavioral outcomes.^{[3][4]}

- Cerebral Infarction: **RO27-3225** has been shown to decrease infarct volume, reduce brain water content, and improve neurological deficits.[5]
- Neurodegenerative Disorders: It exhibits neuroprotective effects in broader models of neurodegeneration.[6]
- Arthritis: In rat models of adjuvant-induced arthritis, **RO27-3225** has been shown to decrease inflammation and ameliorate muscle atrophy in certain muscle types.[7]
- Food Intake: Central administration of **RO27-3225** can dose-dependently decrease food intake.[2]

Q3: What is the optimal timing for **RO27-3225** administration to achieve a therapeutic effect?

The optimal treatment window for **RO27-3225** can vary depending on the experimental model and the desired therapeutic outcome.

- Neuroprotection in Acute Injury Models (e.g., ICH, Cerebral Infarction): For neuroprotective effects, administration is typically initiated shortly after the injury. In studies on intracerebral hemorrhage, **RO27-3225** was effective when administered as a single intraperitoneal injection 1 hour after the induction of ICH.[3][4]
- Chronic Conditions or Sustained Treatment: In a model of acoustic trauma-induced tinnitus, a treatment regimen of subcutaneous injections every 12 hours for 10 days was utilized, starting 30 minutes before the acoustic trauma.[8] For studies on learning and memory following brain ischemia, intraperitoneal injections were given twice daily for 11 days.[9]

It is crucial to determine the optimal administration timing based on the specific pathophysiology of the model being studied.

Troubleshooting Guide

Problem 1: Lack of observed therapeutic effect after **RO27-3225** administration.

Potential Cause	Troubleshooting Suggestion
Suboptimal Dosage	<p>The effective dose of RO27-3225 can be model-dependent. In a mouse model of intracerebral hemorrhage, a dose of 180 µg/kg was found to be more effective than 60 µg/kg or 540 µg/kg.[3]</p> <p>It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.</p>
Inappropriate Administration Route	<p>The route of administration can influence the bioavailability and efficacy of the compound. Intraperitoneal[3][4][7] and subcutaneous[8] injections have been used successfully in animal models. For targeting central nervous system effects directly, intracerebroventricular (i3vt) infusion has been employed in food intake studies.[2]</p>
Timing of Administration	<p>For acute injury models, the timing of the first dose is critical. Administering RO27-3225 too late after the initial insult may result in a diminished therapeutic effect. As demonstrated in ICH models, administration 1 hour post-injury was effective.[3][4]</p>
Compound Stability and Handling	<p>Ensure that RO27-3225 is stored and handled correctly to maintain its activity. Prepare fresh solutions for administration and follow the manufacturer's instructions for storage.</p>

Problem 2: Unexpected or off-target effects are observed.

Potential Cause	Troubleshooting Suggestion
Activation of Other Melanocortin Receptors	Although RO27-3225 is selective for MC4R, at very high concentrations, it may interact with other melanocortin receptors. Consider using a lower dose within the established effective range. The use of a selective MC4R antagonist, such as HS024, can help confirm that the observed effects are mediated through MC4R. [3]
Aversive Effects	While RO27-3225 has been shown to reduce food intake without producing the aversive consequences associated with nonselective MC ligands, [2] it is good practice to monitor for any signs of distress or unusual behavior in animal models.

Quantitative Data Summary

Table 1: In Vivo Efficacy of **RO27-3225** in a Mouse Model of Intracerebral Hemorrhage

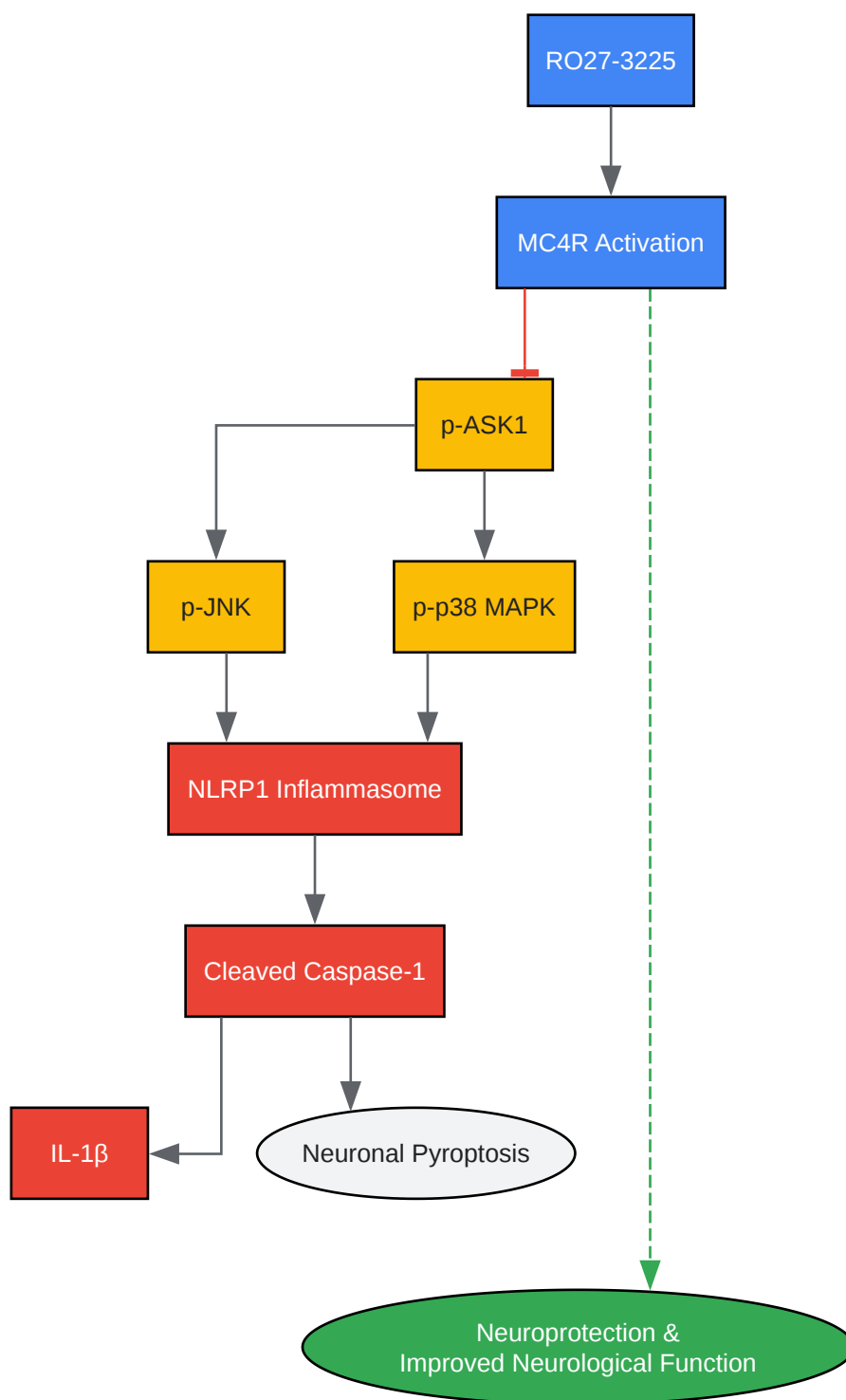
Dosage (µg/kg)	Administration Route	Timing	Key Outcomes	Reference
60	Intraperitoneal	1 hr post-ICH	Less effective than 180 µg/kg	[3]
180	Intraperitoneal	1 hr post-ICH	Significant improvement in neurological outcomes at 24 and 72 hrs; Reduced neuronal pyroptosis and expression of p-ASK1, p-JNK, p-p38 MAPK, NLRP1 inflammasome, cleaved caspase-1, and IL-1β.	[3]
540	Intraperitoneal	1 hr post-ICH	Less effective than 180 µg/kg	[3]

Table 2: Effect of **RO27-3225** on Food Intake in Rats

Dosage (nmol)	Administration Route	Timing	Key Outcomes	Reference
3	Intracerebroventricular (i3vt)	Immediately before dark phase	29.7% decrease in food intake over 4 hours	[2]
5	Intracerebroventricular (i3vt)	Immediately before dark phase	33.4% - 70.3% decrease in food intake over 1-4 hours	[2]
10	Intracerebroventricular (i3vt)	Immediately before dark phase	67.8% decrease in food intake over 4 hours	[2]

Signaling Pathways and Experimental Workflow

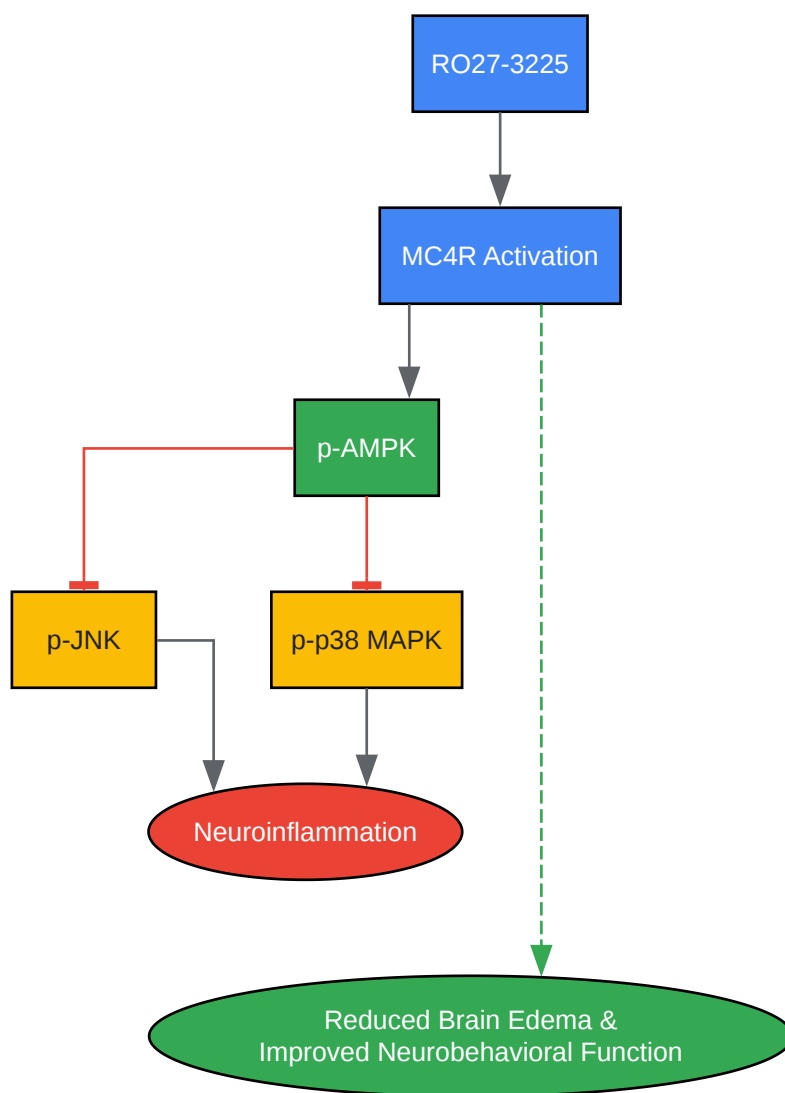
The neuroprotective effects of **RO27-3225** in the context of intracerebral hemorrhage are mediated through the inhibition of specific signaling pathways.



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Caption: **RO27-3225** signaling pathway in neuroprotection.

An alternative pathway involves the activation of AMPK, which in turn inhibits JNK and p38 MAPK signaling.



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Caption: **RO27-3225** mediated AMPK signaling pathway.

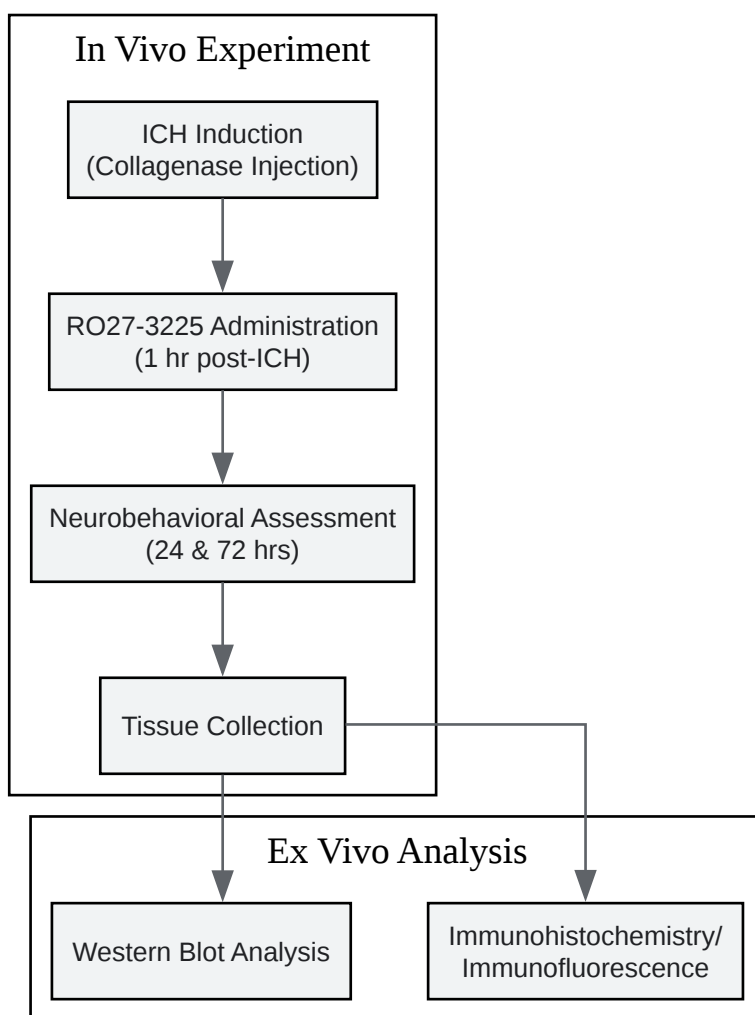
Experimental Protocols

Key Experiment: Evaluation of **RO27-3225** in a Mouse Model of Intracerebral Hemorrhage (ICH)

This protocol is a synthesized representation based on published studies.^{[3][4]}

- Animal Model:
 - Adult male CD1 mice are commonly used.

- Anesthetize the mice (e.g., with isoflurane or other appropriate anesthetic).
- Induce ICH by intrastriatal injection of bacterial collagenase. A sham surgery group should receive a saline injection.
- **RO27-3225 Administration:**
 - Prepare a stock solution of **RO27-3225** in a suitable vehicle (e.g., saline).
 - At 1 hour post-ICH induction, administer **RO27-3225** via intraperitoneal injection.
 - Include a vehicle control group that receives an injection of the vehicle alone.
 - A dose of 180 µg/kg has been shown to be effective.
- **Neurobehavioral Assessment:**
 - Perform neurobehavioral tests at 24 and 72 hours post-ICH to assess functional outcomes.
 - Commonly used tests include the modified neurological severity score (mNSS), corner turn test, and foot-fault test.
- **Tissue Collection and Analysis:**
 - At the designated endpoint (e.g., 24 or 72 hours), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
 - Collect brain tissue for analysis.
 - Western Blot: Analyze protein expression levels of key signaling molecules (e.g., p-ASK1, p-JNK, p-p38 MAPK, NLRP1, cleaved caspase-1, IL-1β) in the perihematoma tissue.
 - Immunohistochemistry/Immunofluorescence: Perform staining to assess neuronal death (e.g., Fluoro-Jade C or TUNEL staining) and the co-localization of markers for pyroptosis (e.g., cleaved caspase-1 with a neuronal marker like NeuN).



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Caption: Experimental workflow for evaluating **RO27-3225** in an ICH model.

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